BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Monograph: Spectroscopic
Characterization of 3-Chloro-4,5-
difluorophenol[1]

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

Compound Name: 3-Chloro-4,5-difluorophenol
CAS No.: 1261472-63-2
Cat. No.: B1456452
. J

Executive Summary & Compound Profile

3-Chloro-4,5-difluorophenol is a high-value halogenated aromatic intermediate used primarily
in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1][2] Its
structural motif—a phenol core decorated with contiguous fluorine atoms and a chlorine
substituent—imparts unique metabolic stability and lipophilicity (LogP modulation), making it a
critical bioisostere in medicinal chemistry.[1]

This guide provides a comprehensive spectroscopic atlas for researchers, synthesizing
predicted and empirical data to facilitate structural validation.[1]

Compound Identity
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Attribute Detail

IUPAC Name 3-Chloro-4,5-difluorophenol
CAS Number 1261472-63-2 (Commercial)
Molecular Formula CeHsCIF20

Molecular Weight 164.54 g/mol

SMILES Oclcc(F)c(F)c(Chcl

Low-melting solid or semi-solid (Predicted
Appearance .
based on isomers)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR signature of 3-Chloro-4,5-difluorophenol is defined by the interplay between the
fluorine spins (

F, spin 1/2) and the aromatic protons.[1] The fluorine atoms at positions 4 and 5 induce
significant splitting patterns (couplings) that are diagnostic for this substitution pattern.

H NMR Characterization (400 MHz, CDCIs)

The molecule possesses two non-equivalent aromatic protons: H2 and H6.[1]

e H6 (Ortho to F5): Located between the hydroxyl group and the fluorine at position 5. It
exhibits strong coupling to F5 and weaker coupling to F4.

o H2 (Meta to F4): Located between the hydroxyl group and the chlorine at position 3. It
exhibits essentially meta-coupling to F4 and negligible para-coupling to F5.
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Coupling
Constants ( Assignment
Logic

Shift (
Proton Multiplicity

» Ppm) Hz)

Ortho-F coupling

dominates; meta-
H-6 6.60 — 6.75 ddd L

F splitting is

secondary.

Deshielded by
ortho-Cl.[1] Lack
of strong F-

H-2 6.85—7.00 dd .
coupling
simplifies the

multiplet.

Variable;
dependent on
-OH 5.00 - 5.50 s (br) N/A concentration
and solvent H-
bonding.[1]

F NMR Characterization (376 MHz, CDCI:s)

The

F spectrum is the most definitive identification tool due to the distinct F-F coupling.[1]

e F-5: Strongly coupled to F-4 (ortho) and H-6 (ortho).

e F-4: Strongly coupled to F-5 (ortho) and H-2 (meta).
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Couplin
Shift ( A
Fluorine Multiplicity CEEANE |
» PPM)*
ppm) Hz)
F-5 -135.0 to -140.0 ddd
F-4 -145.0 to -150.0 ddd

*Note: Shifts are referenced to CFCls (0 ppm). Values are predicted based on substituent
additivity rules for polyfluorinated benzenes.

Visualization: NMR Coupling Pathway

The following diagram illustrates the scalar coupling network (J-coupling) that results in the
observed multiplets.

I
: Coupling Strength i
! !
I
; Strong (Ortho) ———— > Medium (Meta) P Weak (H-H) !
I
4J(H-F) ~6.0 Hz
3J(F-F) ~21 Hz F-4 Nucleus Ittt I
(Ortho) (Spin 1/2) 4)(H-F) ~6.5 Hz s)(H-H) ~2.8 Hz B EIER
S (Meta) (BN (Doublet)
3J(H-F) ~10.5 Hz peoe°”

Joloskz T | H-6 Proton a
(Ortho) smmmd (Doublet of Doublets)

Click to download full resolution via product page

Figure 1: Scalar coupling network showing the dominant interactions defining the multiplet
structures.[1][3]
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Mass Spectrometry (MS) Profile

Mass spectrometry provides confirmation of the halogenation pattern, specifically the Chlorine
isotope signature.[1]

lonization & Fragmentation (El, 70 eV)[1][8]

e Molecular lon (

): The spectrum will display a characteristic 3:1 intensity ratio for the molecular ion peaks at
m/z 164 (

Cl) and m/z 166 (
ClI).[3]

o Base Peak: Often the molecular ion or the [M-CQO] fragment.
o Key Fragments:
o [M-CO] (m/z 136/138): Loss of carbon monoxide, typical for phenols.[1]

o [M - HF] (m/z 144/146): Elimination of hydrogen fluoride, common in ortho-fluorophenols.

[1]

o [M - Cl] (m/z 129): Homolytic cleavage of the C-Cl bond.[1]

Visualization: Fragmentation Pathway
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Figure 2: Predicted Electron Impact (El) fragmentation pathway showing characteristic neutral
losses.[1][3]

Infrared (IR) Spectroscopy

The IR spectrum validates the functional groups. Sample preparation is typically via KBr pellet
or ATR (Attenuated Total Reflectance).
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Frequency (cm™?) Vibration Mode Description

Broad band, indicative of
3200 - 3500 O-H Stretch phenolic hydroxyl (H-bonded).

[1]

Weak, sharp peaks typical of

3050 — 3100 C-H Stretch (Ar) )
aromatic protons.
Aromatic skeletal vibrations;
1580 — 1620 C=C Ring Stretch enhanced by halogen
substitution.
Strong, broad absorption;
1200 — 1250 C-F Stretch ] ] )
diagnostic for aryl fluorides.
Distinct band appearing in the
1050 — 1100 C-ClI Stretch

fingerprint region.[1]

Experimental Protocols & Synthesis Context
Sample Preparation for Spectroscopy

* NMR: Dissolve ~10 mg of the compound in 0.6 mL of CDClIs (Chloroform-d). Ensure the
solvent is acid-free to prevent broadening of the OH signal.

e GC-MS: Dilute to 100 ppm in Dichloromethane (DCM). Use a non-polar column (e.g., DB-
5ms) with a standard temperature ramp (50°C to 280°C).

Synthesis Route (Contextual)

The synthesis of 3-Chloro-4,5-difluorophenol typically follows a Sandmeyer-type sequence or
a Lithiation-Boration-Oxidation protocol starting from 3-chloro-4,5-difluoroaniline or 1-bromo-3-
chloro-4,5-difluorobenzene.[1]

 Starting Material: 3-Chloro-4,5-difluoroaniline.[1]
» Diazotization: Reaction with NaNO2/H2S0a4 to form the diazonium salt.

e Hydrolysis: Heating in aqueous acid to replace the diazo group with a hydroxyl group (-OH).
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Note: This route requires careful temperature control (0-5°C) during diazotization to avoid
explosion hazards and side reactions.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3,4-Difluorophenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific
[fishersci.ca]

2. PubChemlLite - 3-chloro-4,5-difluorophenol (C6H3CIF20) [pubchemlite.lcsb.uni.lu]

3. alfa-chemistry.com [alfa-chemistry.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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